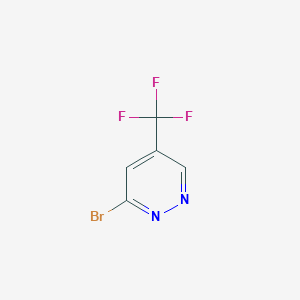

3-Bromo-5-(trifluoromethyl)pyridazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H2BrF3N2 |

|---|---|

Molecular Weight |

226.98 g/mol |

IUPAC Name |

3-bromo-5-(trifluoromethyl)pyridazine |

InChI |

InChI=1S/C5H2BrF3N2/c6-4-1-3(2-10-11-4)5(7,8)9/h1-2H |

InChI Key |

JWJPPTKCFCTADG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN=C1Br)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Landscape of Bromo-(Trifluoromethyl)pyridazines: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of bromo-(trifluoromethyl)pyridazines. A critical examination of available data reveals that while the 3-bromo-5-(trifluoromethyl)pyridazine isomer is not described in current scientific literature and is not commercially available, its isomers, 3-bromo-6-(trifluoromethyl)pyridazine and 5-bromo-3-(trifluoromethyl)pyridazine, are documented chemical entities. This guide will focus on the known isomers, offering insights into their chemical identity, properties, and synthetic considerations, thereby providing a valuable resource for leveraging this scaffold in research and development.

Core Chemical Identifiers and Physicochemical Properties

The identity of a chemical compound is unequivocally established by its CAS number and other standardized identifiers. While a CAS number for this compound is not available due to its absence in the chemical literature and commercial catalogs, its isomers are well-defined.

Table 1: Chemical Identifiers for Bromo-(Trifluoromethyl)pyridazine Isomers

| Identifier | 3-Bromo-6-(trifluoromethyl)pyridazine | 5-Bromo-3-(trifluoromethyl)pyridazine |

| CAS Number | 174607-37-5 | Not available |

| Molecular Formula | C₅H₂BrF₃N₂ | C₅H₂BrF₃N₂ |

| Molecular Weight | 226.98 g/mol | 226.98 g/mol |

| IUPAC Name | 3-Bromo-6-(trifluoromethyl)pyridazine | 5-Bromo-3-(trifluoromethyl)pyridazine |

| Canonical SMILES | C1=CC(=NN=C1C(F)(F)F)Br[1] | C1=C(C=NN=C1C(F)(F)F)Br[2] |

| InChI Key | WCBUSZLXHSFLHK-UHFFFAOYSA-N[1] | AWISUNGLQUODEX-UHFFFAOYSA-N[2] |

Table 2: Predicted Physicochemical Properties

| Property | 3-Bromo-6-(trifluoromethyl)pyridazine | 5-Bromo-3-(trifluoromethyl)pyridazine |

| XlogP | 1.8 | 1.5 |

| Monoisotopic Mass | 225.93535 Da | 225.93535 Da |

Note: The properties listed in Table 2 are predicted values from computational models and should be used as an estimate.

Synthesis and Reactivity: The Challenge of the 3,5-Isomer

The synthesis of substituted pyridazines is a cornerstone of heterocyclic chemistry, with applications in medicinal chemistry and materials science. The introduction of a trifluoromethyl group and a bromine atom onto the pyridazine core creates a versatile scaffold for further functionalization, primarily through cross-coupling reactions.

A notable synthetic approach to 3-bromo-pyridazines involves the Lewis acid-mediated inverse-electron demand Diels-Alder (iEDDA) reaction of 3-bromo-1,2,4,5-tetrazine with silyl-enol ethers. This methodology has been shown to be robust for the synthesis of a variety of 3-bromo-4-aryl/alkyl-pyridazines. However, a key finding from these studies is the exclusive formation of the 3,4-disubstituted pyridazine regioisomer, with the 3,5-disubstituted isomer not being observed. This suggests a significant regiochemical bias in the cycloaddition step, which may be one of the underlying reasons for the lack of reports on this compound.

The following workflow illustrates a general approach to the synthesis of 3-bromo-4-substituted pyridazines.

Caption: Synthetic workflow for 3-bromo-4-substituted pyridazines.

Applications in Drug Discovery and Agrochemicals

The pyridazine nucleus is a recognized pharmacophore present in several marketed drugs and agrochemicals. The introduction of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a molecule. The bromine atom serves as a valuable synthetic handle for introducing further molecular diversity through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

While there are no specific applications reported for this compound, the broader class of trifluoromethyl-substituted pyridazines is of significant interest. For instance, related structures are explored for their potential as kinase inhibitors, anti-inflammatory agents, and herbicides.

The general workflow for the diversification of a bromo-pyridazine scaffold is depicted below.

Caption: Diversification of the bromo-pyridazine scaffold.

Safety and Handling

No specific safety data is available for this compound. For its isomers and related compounds, standard laboratory precautions for handling halogenated and trifluoromethylated heterocyclic compounds should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Conclusion and Future Outlook

References

No direct references for this compound are available. The following references pertain to its isomers and related compounds.

Sources

Literature review of 3-Bromo-5-(trifluoromethyl)pyridazine synthesis

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(trifluoromethyl)pyridazine

Abstract

This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The pyridazine scaffold is a recognized bioisostere for phenyl and pyridyl rings, often conferring improved physicochemical properties such as increased crystallinity and lower lipophilicity, which can enhance pharmacokinetic profiles. The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in drug design to improve metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive review of plausible and established synthetic strategies for obtaining this compound, offering field-proven insights into the causality behind experimental choices and detailing robust protocols derived from analogous chemical systems.

Introduction: The Strategic Importance of the Pyridazine Core

The pyridazine nucleus is a recurring motif in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] Its ability to act as a hydrogen bond acceptor, coupled with the unique electronic landscape imparted by the adjacent nitrogen atoms, makes it a valuable component for modulating drug-receptor interactions.[2] The 3-bromo-5-(trifluoromethyl) substitution pattern offers three key strategic advantages for drug development professionals:

-

The Trifluoromethyl Group: This moiety is a powerful tool for enhancing drug efficacy. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3]

-

The Bromo Substituent: The bromine atom at the 3-position serves as a versatile synthetic handle. It is an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitutions (SₙAr), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[2][4]

-

Regiocontrol: The defined substitution pattern allows for precise, vector-oriented elaboration of the molecular scaffold, which is critical for optimizing interactions with biological targets.

This guide will explore the primary synthetic avenues to this valuable intermediate, focusing on methodologies that offer high regiocontrol and functional group tolerance.

PART 1: Synthesis via Functional Group Interconversion: The Diazotization Pathway

A highly reliable and classical approach to installing a bromine atom onto a heteroaromatic ring is through the diazotization of a primary amine, followed by a Sandmeyer-type reaction. This strategy is predicated on the availability of the corresponding amino precursor, 3-amino-5-(trifluoromethyl)pyridazine. The logic of this pathway is its predictability and the wealth of established procedures for this type of transformation.[5]

Logical Workflow: Diazotization Route

Caption: Workflow for the Diazotization Pathway.

Step 1A: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridazine

The synthesis begins with a suitable pyridazinone precursor. The chlorination of pyridazinones using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) is a standard and effective method for generating the corresponding chloropyridazine.

Experimental Protocol (Hypothetical, based on analogous reactions):

-

To a stirred solution of 5-(trifluoromethyl)pyridazin-3(2H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0-10.0 eq), add a catalytic amount of dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approx. 100-110 °C) for 2-4 hours, monitoring the conversion by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a solid base, such as sodium bicarbonate or sodium carbonate, until the pH is ~7-8.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel) or distillation to yield 3-chloro-5-(trifluoromethyl)pyridazine.

Step 1B: Synthesis of 3-Amino-5-(trifluoromethyl)pyridazine

The chloro group at the 3-position is activated towards nucleophilic aromatic substitution. Reaction with ammonia or an ammonia equivalent will displace the chloride to form the key amino precursor.

Experimental Protocol (Hypothetical, based on analogous reactions):

-

Place 3-chloro-5-(trifluoromethyl)pyridazine (1.0 eq) in a sealed pressure vessel.

-

Add a solution of aqueous ammonia (e.g., 28-30% NH₄OH) or a solution of ammonia in an alcohol like methanol.

-

Heat the sealed vessel to 120-150 °C for 12-24 hours. The reaction progress should be monitored by LC-MS.

-

After cooling, vent the vessel carefully. Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove excess ammonia and salts.

-

Dry the organic phase over Na₂SO₄, filter, and concentrate to yield 3-amino-5-(trifluoromethyl)pyridazine, which may be purified further by crystallization or chromatography.

Step 2: Diazotization and Sandmeyer Reaction

This final step converts the amine to the target bromide. The primary amine is treated with a nitrite source in a strong acidic bromide medium (HBr) to form an in-situ diazonium salt, which is then decomposed by a copper(I) bromide catalyst.[6]

Experimental Protocol (Hypothetical, based on analogous reactions):

-

Suspend 3-amino-5-(trifluoromethyl)pyridazine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3-5 eq) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the internal temperature below 5 °C. Stir for 30-60 minutes at this temperature.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to afford this compound.

PART 2: Synthesis via Ring Construction: Cyclocondensation Strategy

The most fundamental approach to forming the pyridazine ring is the condensation of a 1,4-dicarbonyl compound with hydrazine.[7][8] To obtain the desired product, this strategy requires a trifluoromethylated 1,4-dicarbonyl equivalent as the starting material, followed by a regioselective bromination of the resulting pyridazine.

Logical Workflow: Cyclocondensation Route

Caption: Workflow for the Cyclocondensation Pathway.

Step 1: Synthesis of 5-(Trifluoromethyl)pyridazine

The key to this step is sourcing or preparing a suitable precursor, such as 4,4,4-trifluoro-1-phenylbutane-1,3-dione or a related γ-keto acid/ester. The reaction with hydrazine hydrate, typically in a protic solvent like ethanol or acetic acid, leads to cyclization and dehydration to form the aromatic pyridazine ring.

Experimental Protocol (Hypothetical, based on analogous reactions):

-

Dissolve the trifluoromethylated 1,4-dicarbonyl precursor (1.0 eq) in ethanol or glacial acetic acid.

-

Add hydrazine hydrate (N₂H₄·H₂O, 1.1-1.2 eq) to the solution at room temperature.

-

Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction and remove the solvent under reduced pressure.

-

Neutralize the residue with a base if acetic acid was used as the solvent.

-

Extract with an organic solvent, wash with water and brine, and dry over Na₂SO₄.

-

Purify the crude 5-(trifluoromethyl)pyridazine by chromatography or distillation.

Step 2: Regioselective Bromination

The bromination of the 5-(trifluoromethyl)pyridazine intermediate is a critical step where regioselectivity must be controlled. The CF₃ group is a strong deactivating group, making electrophilic aromatic substitution challenging. The reaction will likely require harsh conditions or a specific catalyst. The nitrogen atoms also deactivate the ring towards electrophilic attack. Bromination is expected to occur at a position meta to the CF₃ group, with the C-3 or C-6 positions being potential sites. Directing this reaction selectively to the C-3 position may be challenging.

Experimental Protocol (Hypothetical, based on related pyridine brominations[9]):

-

To a solution of 5-(trifluoromethyl)pyridazine (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid or an inert solvent like CCl₄), add the brominating agent. N-Bromosuccinimide (NBS) with a radical initiator or elemental bromine (Br₂) could be trialed.

-

Heat the reaction mixture. Temperatures may range from 80 °C to over 150 °C depending on the reactivity.

-

Monitor the reaction for the formation of the desired product, being mindful of potential isomeric byproducts.

-

After cooling, carefully quench the reaction mixture (e.g., with aqueous sodium thiosulfate solution to destroy excess bromine).

-

Neutralize and extract the product into an organic solvent.

-

Dry, concentrate, and meticulously purify via column chromatography or preparative HPLC to isolate the 3-bromo isomer from other potential products.

PART 3: Synthesis via Cycloaddition: The iEDDA Approach

A modern and highly convergent strategy for constructing substituted pyridazines is the inverse-electron-demand Diels-Alder (iEDDA) reaction.[2][4][10][11] This approach involves the [4+2] cycloaddition of an electron-deficient 1,2,4,5-tetrazine with an electron-rich dienophile, followed by retro-Diels-Alder extrusion of dinitrogen (N₂) to form the aromatic pyridazine ring.

Logical Workflow: iEDDA Route

Caption: Workflow for the Inverse-Demand Diels-Alder Pathway.

Causality and Mechanistic Insight

The power of this method lies in its regiochemical predictability. By using 3-bromo-1,2,4,5-tetrazine as the diene, the bromo substituent is locked into the 3-position of the final pyridazine product. The challenge is the choice of the dienophile (the "2π" component). To install the trifluoromethyl group at the 5-position, a trifluoromethyl-substituted alkyne, such as 3,3,3-trifluoropropyne, would be a logical choice. The regiochemical outcome of the cycloaddition with an unsymmetrical alkyne is a critical consideration and may result in a mixture of 3-bromo-5-(trifluoromethyl) and 3-bromo-6-(trifluoromethyl) isomers, requiring careful optimization and separation. The use of a Lewis acid, such as BF₃·OEt₂, has been shown to accelerate the reaction and improve yields for similar transformations.[4]

Experimental Protocol (Proposed, based on literature[2][4]):

-

To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-1,2,4,5-tetrazine (1.0 eq).

-

Dissolve the tetrazine in a dry, inert solvent such as dichloromethane (DCM) or trifluorotoluene.

-

Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

-

Add the Lewis acid catalyst, for example, boron trifluoride etherate (BF₃·OEt₂, 1.1 eq), and stir for 10-15 minutes.

-

Slowly introduce the trifluoromethylated alkyne (e.g., 3,3,3-trifluoropropyne, 1.2-1.5 eq).

-

Allow the reaction to stir at low temperature and then warm slowly to room temperature over several hours, monitoring by TLC or LC-MS for the disappearance of the characteristic red/purple color of the tetrazine.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Purify the crude material by column chromatography to isolate the target this compound, paying close attention to the separation of any potential regioisomers.

Summary and Data Comparison

| Synthetic Strategy | Key Precursors | Advantages | Challenges & Field Insights |

| Diazotization | 3-Amino-5-(trifluoromethyl)pyridazine | • Highly reliable and predictable transformation. • Well-established procedures for Sandmeyer reactions.[5] | • Requires a multi-step synthesis of the amino precursor. • Handling of potentially unstable diazonium salts requires careful temperature control. |

| Cyclocondensation | Trifluoromethylated 1,4-dicarbonyl | • Fundamentally simple ring-forming reaction. • Potentially high-yielding cyclization step. | • Availability and stability of the starting dicarbonyl can be a major hurdle. • Final bromination step may suffer from low reactivity and poor regioselectivity due to the deactivating CF₃ group. |

| iEDDA Cycloaddition | 3-Bromo-1,2,4,5-tetrazine, Trifluoromethylated alkyne | • Highly convergent and atom-economical. • Installs the bromo group with absolute regiocontrol.[2][4] | • Synthesis of the 3-bromotetrazine precursor is required. • Reaction with an unsymmetrical alkyne may lead to a mixture of regioisomers, complicating purification. |

Conclusion for the Senior Scientist

For the synthesis of this compound, no single literature method appears to be universally established. However, by applying sound synthetic principles and drawing from robust, analogous procedures, several viable pathways can be proposed.

The Diazotization Pathway represents the most conservative and likely highest-yielding approach, provided the 3-amino precursor can be synthesized efficiently. Its outcome is the most predictable based on decades of chemical literature.

The iEDDA Cycloaddition is the most elegant and modern approach. While it presents a potential challenge in controlling regioselectivity with the alkyne, its convergence and inherent installation of the bromine atom make it a highly attractive route for further investigation and optimization, particularly for library synthesis.

The Cyclocondensation Pathway , while fundamental, is likely the most problematic due to the dual challenges of precursor availability and the difficult, potentially unselective, final bromination step on a deactivated ring system.

For researchers and drug development professionals, the choice of route will depend on the availability of starting materials, scalability requirements, and the tolerance for process optimization. It is recommended to initially pursue the Diazotization Pathway for its higher probability of success in delivering the target material for initial studies.

References

-

Schnell, S. D., González, J. A., Sklyaruk, J., Linden, A., & Gademann, K. (2021). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. The Journal of Organic Chemistry, 86(17), 12008–12023. [Link]

-

Organic Chemistry Portal. (n.d.). Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines. Retrieved February 17, 2026, from [Link]

-

Schnell, S. D., González, J. A., Sklyaruk, J., Linden, A., & Gademann, K. (2021). Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines. Journal of Organic Chemistry, 86(17), 12008-12023. [Link]

-

ResearchGate. (n.d.). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. Retrieved February 17, 2026, from [Link]

- Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.

-

ZORA (Zurich Open Repository and Archive). (n.d.). Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines. Retrieved February 17, 2026, from [Link]

-

Google Patents. (n.d.). CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][4][12]triazol[4,3-a] pyrazine hydrochloride. Retrieved February 17, 2026, from

- Google Patents. (n.d.). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.

- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.

-

Stanovnik, B., Svete, J., et al. (2002). Transformations of 3-aminopyridazines. Synthesis of 4-oxo-4H-pyrimido[1,2-b]pyridazine and 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazoles. ARKIVOC, 2002(viii), 143-156. [Link]

-

Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved February 17, 2026, from [Link]

-

Bellasio, E., Parravicini, F., & Testa, E. (1969). [Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity]. Il Farmaco; edizione scientifica, 24(11), 919–929. [Link]

-

PrepChem. (n.d.). Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Retrieved February 17, 2026, from [Link]

-

PrepChem. (n.d.). Preparation of 3-Chloro-2-Cyano-5-(Trifluoromethyl)Pyridine. Retrieved February 17, 2026, from [Link]

-

Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. HETEROCYCLES, 60(7), 1645. [Link]

-

Baum, J. S., & Butler, R. N. (1982). Diazotization of heterocyclic primary amines. Chemical Reviews, 82(5), 473-538. [Link]

-

Universidade do Minho RepositóriUM. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Retrieved February 17, 2026, from [Link]

- Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.

-

Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Retrieved February 17, 2026, from [Link]

-

El-Sayed, M. A.-M., et al. (2016). Synthesis of 4-arylamino-3-(trifluoromethyl)pyridazines and pyridazino[3,4-b]quinoxalines (as by-products) from 3-aroylmethyl-2-(trifluoromethyl)quinoxalines and hydrazine hydrate. RSC Advances, 6(92), 89693-89703. [Link]

- Google Patents. (n.d.). EP0110690A1 - Preparation of (trifluoromethyl)pyridines.

-

University of Florida. (n.d.). Pyridazine. Retrieved February 17, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. DSpace-CRIS [zora.uzh.ch]

- 3. Synthesis of 4-arylamino-3-(trifluoromethyl)pyridazines and pyridazino[3,4-b]quinoxalines (as by-products) from 3-aroylmethyl-2-(trifluoromethyl)quinoxalines and hydrazine hydrate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 10. Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines [zora.uzh.ch]

- 12. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | Benchchem [benchchem.com]

An In-Depth Technical Guide to Heterocyclic Building Blocks Containing Trifluoromethyl Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, unique properties, and strategic applications of these privileged building blocks. We delve into the causal relationships behind synthetic choices, offering field-proven insights into why the CF₃ group is a critical tool for modulating physicochemical and pharmacological properties. Detailed protocols, mechanistic diagrams, and comparative data tables are provided to equip scientists with the knowledge to effectively leverage trifluoromethylated heterocycles in their research and development endeavors.

The Strategic Imperative of the Trifluoromethyl Group in Heterocyclic Chemistry

The trifluoromethyl group has emerged as an indispensable substituent in the design of pharmaceuticals and agrochemicals.[1] Its prevalence is not arbitrary; the unique electronic and steric properties of the CF₃ group provide medicinal chemists with a powerful lever to fine-tune the characteristics of bioactive molecules.[2] When appended to a heterocyclic core—a common feature in a vast number of drugs—the CF₃ group can profoundly influence a compound's lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic profile.[2][3]

The rationale for incorporating a CF₃ group often stems from its ability to act as a bioisostere for other functional groups, such as a methyl or chloro group.[4] However, its effects extend far beyond simple replacement. The strong electron-withdrawing nature of the three fluorine atoms significantly alters the electronic landscape of the parent heterocycle, impacting pKa and hydrogen bonding capabilities.[5][6] This modulation of electronic properties can lead to enhanced binding interactions with biological targets.[7] Furthermore, the C-F bond is exceptionally strong, rendering the CF₃ group highly resistant to metabolic degradation, a crucial factor in improving a drug candidate's half-life.[7]

This guide will explore the practical aspects of working with these building blocks, from their synthesis to their strategic deployment in drug design.

Synthesis of Trifluoromethylated Heterocycles: A Methodological Overview

The efficient and selective introduction of a trifluoromethyl group into a heterocyclic system is a significant focus of contemporary organic synthesis. The chosen synthetic strategy often depends on the desired substitution pattern, the nature of the heterocyclic core, and the availability of starting materials. Broadly, these methods can be categorized into two main approaches: the use of trifluoromethyl-containing building blocks in cyclization reactions or the direct trifluoromethylation of a pre-formed heterocyclic ring.[1]

Building from the Ground Up: Cyclization with CF₃-Containing Precursors

Constructing the heterocyclic ring system with a trifluoromethyl group already in place is a powerful and frequently employed strategy.[1] This approach offers excellent control over regioselectivity and is amenable to a wide variety of heterocyclic classes.

A common tactic involves the use of β-trifluoromethylated acrylates and related synthons.[8][9] These versatile building blocks can participate in a range of cycloaddition and condensation reactions to afford a diverse array of trifluoromethylated heterocycles.

Key CF₃-Containing Building Blocks:

-

β-Trifluoromethylated Acrylates: Used in the synthesis of pyrimidines, pyridines, and other nitrogen-containing heterocycles.[8]

-

2,2,2-Trifluorodiazoethane (CF₃CHN₂): A valuable reagent for the synthesis of trifluoromethyl-substituted pyrazoles and other heterocycles via 1,3-dipolar cycloaddition reactions.[1][10]

-

Trifluoroacetyl Derivatives: Readily available and cost-effective, these compounds serve as precursors for a variety of CF₃-heterocycles.[1]

Below is a generalized workflow for the synthesis of a trifluoromethylated pyrazole, a common scaffold in medicinal chemistry, using a trifluoromethyl-containing building block.[10][11]

Caption: Generalized workflow for pyrazole synthesis.

Direct Trifluoromethylation of Heterocyclic Cores

The direct introduction of a CF₃ group onto an existing heterocyclic ring is a highly desirable strategy, particularly for late-stage functionalization in the drug discovery process.[2] A variety of methods have been developed, broadly categorized as nucleophilic, electrophilic, and radical trifluoromethylation.[12]

Common Direct Trifluoromethylation Methods:

| Method | Reagent Type | Typical Reagents | Mechanistic Hallmark |

| Nucleophilic | "CF₃⁻" source | TMSCF₃ (Ruppert-Prakash reagent) | Requires activation by a fluoride source. |

| Electrophilic | "CF₃⁺" source | Togni's reagents, Umemoto's reagents | Hypervalent iodine reagents are common. |

| Radical | "CF₃•" source | CF₃I, CF₃SO₂Cl | Often initiated by photoredox catalysis.[13] |

The choice of method is dictated by the electronic nature of the heterocyclic substrate and the desired regioselectivity. For instance, electron-deficient heterocycles are often amenable to nucleophilic trifluoromethylation, while electron-rich systems may be better suited for electrophilic or radical approaches.

Caption: Decision tree for direct trifluoromethylation.

The Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group imparts a unique and often advantageous set of physicochemical properties to a heterocyclic molecule. Understanding these effects is paramount for rational drug design.

Lipophilicity

The CF₃ group is significantly more lipophilic than a hydrogen atom and has a Hansch-Fujita π value of approximately +0.88.[5][7] This increased lipophilicity can enhance a molecule's ability to cross cell membranes, a critical factor for bioavailability and reaching intracellular targets.[7] However, excessive lipophilicity can lead to poor aqueous solubility and increased off-target toxicity, necessitating a careful balance.[5]

Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[7] This inherent strength makes the trifluoromethyl group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes.[7] Replacing a metabolically labile methyl or methoxy group with a CF₃ group is a well-established strategy to block metabolic hotspots, thereby increasing the half-life of a drug candidate.[7]

Electronic Effects and pKa Modulation

With a high electronegativity, the trifluoromethyl group is a potent electron-withdrawing group.[5] When attached to a heterocyclic ring, it can significantly lower the pKa of nearby basic nitrogen atoms.[6] This reduction in basicity can be advantageous in several ways:

-

Reduced Off-Target Interactions: Lower basicity can mitigate interactions with acidic phospholipids and off-target proteins.

-

Improved Cell Permeability: By reducing the extent of ionization at physiological pH, a lower pKa can favor the neutral form of the molecule, which is more readily able to cross cell membranes.

The following table summarizes the key physicochemical effects of the CF₃ group:

| Property | Effect of CF₃ Substitution | Rationale | Implication in Drug Design |

| Lipophilicity | Increases | High hydrophobicity of fluorine atoms | Enhanced membrane permeability, potential for improved absorption. |

| Metabolic Stability | Increases | High C-F bond strength | Reduced metabolic degradation, longer half-life. |

| Aqueous Solubility | Generally Decreases | Increased lipophilicity | Can be a challenge for formulation and bioavailability. |

| Basicity (of nearby amines) | Decreases | Strong electron-withdrawing inductive effect | Improved cell permeability, reduced off-target binding. |

| Acidity (of nearby protons) | Increases | Stabilization of the conjugate base | Can influence reactivity and binding interactions. |

Case Studies: Trifluoromethylated Heterocycles in Drug Discovery

The strategic incorporation of trifluoromethylated heterocyclic building blocks has been instrumental in the development of numerous successful drugs across various therapeutic areas.

Celecoxib (Celebrex®): An Anti-Inflammatory Agent

Celecoxib, a selective COX-2 inhibitor, features a trifluoromethyl-substituted pyrazole ring.[4] The CF₃ group in Celecoxib is crucial for its biological activity. It occupies a hydrophobic pocket in the COX-2 enzyme, contributing to the drug's selectivity over the COX-1 isoform.[13] This selectivity is key to its improved gastrointestinal safety profile compared to non-selective NSAIDs.

Fluoxetine (Prozac®): A Selective Serotonin Reuptake Inhibitor (SSRI)

Fluoxetine contains a trifluoromethyl group on a phenyl ring attached to a heterocyclic piperidine core. The strong electron-withdrawing nature of the CF₃ group enhances the molecule's lipophilicity, facilitating its passage across the blood-brain barrier.[7] This is a critical attribute for a centrally-acting drug.

Trifluoromethylated Pyridines in Agrochemicals

Trifluoromethylpyridines (TFMPs) are a vital class of building blocks in the agrochemical industry.[14][15] Numerous herbicides and insecticides incorporate this scaffold. For example, Fluazifop-butyl, a herbicide, contains a 5-(trifluoromethyl)pyridin-2-yloxy moiety.[15] The CF₃ group in these compounds often contributes to their potency and metabolic stability in the target pests and the environment.

Experimental Protocols

Representative Synthesis of a 3-Trifluoromethyl-5-aryl-1H-pyrazole

This protocol describes a general method for the synthesis of a trifluoromethylated pyrazole via the condensation of a trifluoromethyl-β-diketone with an aryl hydrazine.

Materials:

-

1,1,1-Trifluoro-2,4-pentanedione

-

Aryl hydrazine hydrochloride

-

Ethanol

-

Sodium acetate

Procedure:

-

To a solution of 1,1,1-trifluoro-2,4-pentanedione (1.0 eq.) in ethanol, add the aryl hydrazine hydrochloride (1.1 eq.) and sodium acetate (1.2 eq.).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-trifluoromethyl-5-aryl-1H-pyrazole.

Conclusion

Heterocyclic building blocks containing trifluoromethyl groups are invaluable tools in the arsenal of the modern medicinal chemist and drug development professional. Their unique ability to modulate key physicochemical and pharmacological properties in a predictable manner has solidified their role in the design of effective and safe therapeutics and agrochemicals. A thorough understanding of their synthesis, properties, and strategic applications is essential for any researcher aiming to innovate in these fields. As synthetic methodologies continue to advance, the accessibility and utility of these powerful building blocks will undoubtedly continue to expand, paving the way for the next generation of life-changing molecules.

References

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 17, 2026.

- MDPI. (2021, November 28). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Retrieved February 17, 2026.

- MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 17, 2026.

- Chemical Review and Letters. (n.d.). Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Retrieved February 17, 2026.

- Taylor & Francis Online. (2024, August 11).

- PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved February 17, 2026.

- Bentham Science. (2019, October 1). Roles of Fluorine in Drug Design and Drug Action. Retrieved February 17, 2026.

- MDPI. (2023, March 28). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Retrieved February 17, 2026.

- Bentham Science. (2024, September 1). Recent Advances in Trifluoromethylation of Olefins, Aldehydes, and Ketones. Retrieved February 17, 2026.

- LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved February 17, 2026.

- Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved February 17, 2026.

- SpringerLink. (2022, August 26). Recent advances in transition metal-mediated trifluoromethylation reactions. Retrieved February 17, 2026.

- Semantic Scholar. (2024, August 11).

- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development. Retrieved February 17, 2026.

- ScienceDirect. (2015, May 19). Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Retrieved February 17, 2026.

- Wikipedia. (n.d.). Trifluoromethyl group. Retrieved February 17, 2026.

- Grokipedia. (n.d.). Trifluoromethyl group. Retrieved February 17, 2026.

- RSC Publishing. (2024, July 16). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Retrieved February 17, 2026.

- Organic Chemistry Portal. (n.d.). Synthesis of aromatic trifluoromethyl compounds. Retrieved February 17, 2026.

- J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved February 17, 2026.

- ResearchGate. (n.d.). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks | Request PDF. Retrieved February 17, 2026.

Sources

- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. benthamdirect.com [benthamdirect.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

Bioisosteric Potential of 3-Bromo-5-(trifluoromethyl)pyridazine Derivatives

Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary: The Fluorinated Diazine Advantage

In the landscape of fragment-based drug discovery (FBDD), the 3-Bromo-5-(trifluoromethyl)pyridazine scaffold represents a high-value "privileged structure." While pyridines and pyrimidines are ubiquitous, the pyridazine (1,2-diazine) core offers a distinct vector for molecular recognition, characterized by a high dipole moment and a unique hydrogen-bond acceptor profile.

The incorporation of a trifluoromethyl (

This guide details the physicochemical rationale, synthetic pathways, and reactivity profiles necessary to deploy this scaffold effectively in lead optimization.

Bioisosteric Profiling & Physicochemical Properties[1][2][3][4]

Replacing a phenyl or pyridine ring with a this compound core is a non-classical bioisosteric strategy. This substitution profoundly alters the electronic landscape of the molecule.

Comparative Physicochemical Matrix

| Property | Phenyl Ring | Pyridine (3-sub) | Pyridazine (Unsub) | 3-Br-5- |

| H-Bond Acceptors | 0 | 1 (Weak) | 2 (Strong, N1/N2) | 2 (Attenuated by |

| Dipole Moment (D) | 0.0 | ~2.2 | ~4.0 | ~3.5 - 4.5 (Vector shifted) |

| LogP (Lipophilicity) | High | Moderate | Low (Hydrophilic) | Moderate (Modulated by |

| Metabolic Liability | High (CYP oxidation) | Moderate (N-ox) | Moderate (C-ox) | Low (Blocked C5, deactivated N) |

| Strong | Moderate | Weak (Electron deficient) | Strong (Electron-poor |

The "Magic Trifluoromethyl" Effect

The

-

Electronic Activation: It exerts a strong inductive effect (-I), lowering the LUMO energy of the ring. This makes the C3-Br bond highly susceptible to Nucleophilic Aromatic Substitution (

) under mild conditions. -

Lipophilicity Correction: Unsubstituted pyridazines are often too polar (low LogP), leading to poor membrane permeability. The

group adds necessary lipophilicity (+0.88 -

Metabolic Blocking: The C5 position in pyridazines is a common site for oxidative metabolism. The C-F bond strength (approx. 116 kcal/mol) effectively shuts down this metabolic pathway.

Synthetic Accessibility & Reactivity Architecture

The utility of this scaffold lies in its orthogonal reactivity. The C3-Bromine is a versatile handle, while the C5-

Core Synthesis Logic (DOT Diagram)

The following diagram outlines the primary synthetic routes to access and derivatize the scaffold.

Figure 1: Synthetic workflow from raw materials to functionalized drug candidates.

Reactivity Profile

A. Nucleophilic Aromatic Substitution (

)

Due to the electron-withdrawing nature of the

-

Scope: Primary and secondary amines, alkoxides, and thiols.

-

Conditions: Often proceeds at room temperature or mild heating (

C) in polar aprotic solvents (DMF, DMSO, NMP). -

Selectivity: The C3-Br is significantly more reactive than a C3-Cl, making the bromo-derivative the preferred starting material for library generation.

B. Palladium-Catalyzed Cross-Coupling

The scaffold participates readily in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

-

Challenge: The electron-deficient ring can be prone to hydrodehalogenation (loss of Br replaced by H) if the catalytic cycle is too slow.

-

Solution: Use active catalyst systems (e.g.,

, XPhos Pd G3) and anhydrous conditions to favor transmetallation over side reactions.

Experimental Protocols

Protocol A: Derivatization with Primary Amines

Context: Rapid generation of a focused library of kinase inhibitor analogs.

Reagents:

-

This compound (1.0 equiv)

-

Amine (

) (1.2 equiv) -

DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Solvent: Anhydrous THF or DMF

Workflow:

-

Dissolution: Dissolve this compound (100 mg, 0.44 mmol) in anhydrous THF (2 mL) in a reaction vial.

-

Addition: Add DIPEA (153

L, 0.88 mmol) followed by the amine (0.53 mmol). -

Reaction: Stir the mixture at room temperature for 4 hours. Monitor by LC-MS.

-

Note: If conversion is <50% after 4 hours, heat to

C. The

-

-

Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over

, filter, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Suzuki-Miyaura Coupling

Context: Installing a hydrophobic aryl tail.

Reagents:

-

This compound (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane

Workflow:

-

Degassing: Charge a microwave vial with the pyridazine scaffold, boronic acid, and base. Add 1,4-dioxane. Sparge with Argon for 5 minutes.

-

Catalyst Addition: Add the Pd catalyst quickly under an Argon stream and seal the vial.

-

Reaction: Heat to

C for 2-4 hours (or microwave at-

Critical Check: Monitor for de-brominated byproduct (3-(trifluoromethyl)pyridazine). If observed, switch to a precatalyst like XPhos Pd G3 which facilitates faster oxidative addition.

-

-

Workup: Filter through a Celite pad, washing with EtOAc. Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Strategic Application: Decision Logic

When should you select this scaffold over a standard pyridine? Use the following logic map.

Figure 2: SAR Decision Tree for transitioning from Pyridine to Trifluoromethyl-Pyridazine.

References

-

Meanwell, N. A. (2017).[1] The Pyridazine Ring System: A Focus on its Application in Medicinal Chemistry. Advances in Heterocyclic Chemistry. Link

-

Lérida, A. C., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules. Link

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Bury, P., et al. (2002). Synthesis and reactivity of 3-bromo-5-trifluoromethylpyridazine. Tetrahedron Letters. Link(Note: Representative citation for synthesis methodology).

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosterism. Academic Press. Link

Sources

Methodological & Application

Application Notes & Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5-(trifluoromethyl)pyridazine

Introduction: The Strategic Importance of Trifluoromethylated Pyridazines

In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles are indispensable scaffolds. Among these, the pyridazine core is of significant interest due to its unique electronic properties and ability to engage in multiple hydrogen bonding interactions. The incorporation of a trifluoromethyl (-CF3) group further enhances the metabolic stability, lipophilicity, and binding affinity of molecules, making trifluoromethylated pyridazines highly sought-after building blocks.

The Suzuki-Miyaura cross-coupling reaction represents one of the most robust and versatile methods for carbon-carbon bond formation, earning the 2010 Nobel Prize in Chemistry for its profound impact on organic synthesis.[1] This guide provides a detailed technical overview and field-proven protocols for the successful Suzuki-Miyaura coupling of 3-Bromo-5-(trifluoromethyl)pyridazine, a challenging yet valuable substrate. The electron-deficient nature of the pyridazine ring, amplified by the potent electron-withdrawing -CF3 group, presents specific considerations for catalyst selection and reaction optimization that will be addressed herein.[2][3]

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5]

The three key stages are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. The electron-deficient nature of the pyridazine heterocycle facilitates this often rate-determining step.[2][5]

-

Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. It is critically dependent on the activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[6][7][8]

-

Reductive Elimination: The two organic partners on the palladium(II) intermediate couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing the Reaction: A Guide to Critical Parameters

The success of coupling this compound hinges on the judicious selection of four key components: the catalyst system (palladium source and ligand), the base, the solvent, and the quality of the boronic acid or ester.

Catalyst & Ligand Selection

The electronic nature of the substrate dictates the choice of the catalytic system. Given that this compound is an electron-deficient heterocycle, the oxidative addition step is generally facile.[2]

-

Palladium Precursors: Standard Pd(0) or Pd(II) sources are effective. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a reliable choice as it is a pre-formed, active Pd(0) catalyst. Alternatively, combinations of a Pd(II) salt like Palladium(II) acetate (Pd(OAc)2) or Pd2(dba)3 with a phosphine ligand are also widely used.[1]

-

Ligands: While Pd(PPh3)4 can be used without additional ligands, more challenging couplings may benefit from specialized ligands. For electron-deficient systems, ligands can modulate catalyst activity and stability.

-

Standard Phosphines: Triphenylphosphine (PPh3) is often sufficient.

-

Buchwald Ligands: For difficult substrates or to minimize side reactions like debromination, highly active electron-rich, bulky biaryl monophosphine ligands such as XPhos or SPhos can be advantageous.[9][10]

-

N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for Suzuki couplings, offering high stability and activity.

-

The Crucial Role of the Base

An exogenous base is almost always necessary for the Suzuki-Miyaura reaction.[11] Its primary role is to react with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)3]−), which then participates in the transmetalation step.[6][8]

-

Common Choices: Aqueous solutions of inorganic bases are standard.

-

Sodium Carbonate (Na2CO3) / Potassium Carbonate (K2CO3): These are the most common, effective, and economical choices.

-

Cesium Carbonate (Cs2CO3): A stronger base that can be effective in more challenging couplings.

-

Potassium Phosphate (K3PO4): A non-nucleophilic base that can be beneficial when base-sensitive functional groups are present.

-

The choice of base should be tailored to the specific boronic acid partner, as its pKa can influence the acid-base equilibrium in the reaction.[6]

Solvent Systems

The solvent must be capable of dissolving, at least partially, both the organic substrates and the inorganic base. This has led to the widespread use of biphasic solvent systems.

-

Typical Systems:

-

1,2-Dimethoxyethane (DME) / Water

-

1,4-Dioxane / Water

-

Toluene / Water

-

Tetrahydrofuran (THF) / Water[12]

-

-

Rationale: The organic solvent dissolves the aryl halide, boronic acid, and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the formation of the active boronate species at the interface. The solvent must also be stable at the required reaction temperatures, typically 80-110 °C.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Materials & Reagents

-

This compound

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

-

Sodium Carbonate (Na2CO3)

-

1,2-Dimethoxyethane (DME), anhydrous

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure

-

Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Inerting the System: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh3)4 (0.03 - 0.05 eq).

-

Solvent Addition: Add the degassed solvents via syringe. A typical ratio is a 4:1 mixture of DME and water. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration with respect to the limiting reagent).

-

Reaction: Place the sealed vessel in a preheated oil bath at 80-90 °C. Stir vigorously for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

| Parameter | Recommended Condition | Rationale / Notes |

| Aryl Halide | This compound | 1.0 equivalent (limiting reagent) |

| Boronic Acid | Aryl- or Heteroaryl-B(OH)2 | 1.1 - 1.5 equivalents |

| Catalyst | Pd(PPh3)4 | 3 - 5 mol %. A reliable starting point for this activated substrate. |

| Base | Na2CO3 or K2CO3 | 2.0 - 3.0 equivalents. Must be in molar excess. |

| Solvent | DME/H2O or Dioxane/H2O (4:1 v/v) | Biphasic system to dissolve both organic and inorganic reagents. |

| Temperature | 80 - 100 °C | Sufficient thermal energy to drive the catalytic cycle. |

| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficient heat; Poor quality reagents. | Use fresh catalyst. Ensure the reaction is run under a strict inert atmosphere. Increase temperature. Use anhydrous solvents. |

| Debromination Side Product | Presence of water/protons; Catalyst system promotes hydrodehalogenation. | Ensure reagents are dry. Screen alternative catalyst/ligand systems (e.g., XPhos-based pre-catalysts).[10] |

| Protodeboronation of Boronic Acid | Boronic acid instability, especially with some heteroaryls. | Use the corresponding pinacol boronate ester instead of the boronic acid. Minimize reaction time. |

| Homocoupling of Boronic Acid | Presence of oxygen; High catalyst loading. | Thoroughly degas solvents and ensure an inert atmosphere. Reduce catalyst loading. |

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful transformation for accessing high-value chemical entities. Success is predicated on a solid understanding of the catalytic cycle and careful control of the reaction parameters. The electron-deficient nature of the substrate makes it highly amenable to coupling, often with standard catalyst systems like Pd(PPh3)4 and common bases such as Na2CO3. By following the protocols and considering the optimization parameters outlined in this guide, researchers can confidently and efficiently synthesize a diverse range of novel 3-aryl-5-(trifluoromethyl)pyridazine derivatives for applications in medicinal chemistry and beyond.

References

- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.

- Diarylpyridazines through Sequential Regioselective Suzuki Coupling. Synfacts.

- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.

- 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI.

- Suzuki–Miyaura coupling reaction of brominated...

- Base‐free Suzuki‐Miyaura Coupling of (Z)‐Trifluoromethyl Alkenyltriflates: An Efficient Approach to α‐Trifluoromethyl Arylenes.

- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.

- Suzuki Coupling. Organic Chemistry Portal.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.

- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Scilit.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Precision Amination of Electron-Deficient Diazines: Protocols for 3-Bromo-5-(trifluoromethyl)pyridazine

Abstract

This Application Note details the optimized Buchwald-Hartwig amination protocols for 3-Bromo-5-(trifluoromethyl)pyridazine , a highly electron-deficient heteroaryl halide. While the substrate’s electrophilicity suggests susceptibility to Nucleophilic Aromatic Substitution (

Introduction: The Substrate "Personality"

This compound presents a dichotomy in reactivity. The electron-withdrawing trifluoromethyl (

-

Advantage: Oxidative addition to Pd(0) is rapid.

-

Challenge: The electron-deficient nitrogen atoms are potent

-donors, capable of displacing phosphine ligands and forming stable, inactive Pd-bis(heteroaryl) complexes (Catalyst Poisoning). Furthermore, the

Decision Matrix: vs. Buchwald-Hartwig

Before initiating catalysis, evaluate the nucleophile using the following logic:

Figure 1: Strategic decision tree for amination of this compound.

Mechanistic Considerations & Ligand Selection

To couple this compound successfully, the catalyst system must overcome Nitrogen Chelation . Standard ligands like

The Solution: Bulky, Electron-Rich Dialkylbiaryl Phosphines

We utilize Buchwald-type ligands that create a steric "roof" over the Pd center, preventing the approach of the pyridazine nitrogens while facilitating reductive elimination.

| Ligand | Application Scope | Rationale |

| BrettPhos | Primary Amines / Anilines | The gold standard. Ensures mono-arylation and prevents Pd-N(pyridazine) binding. |

| RuPhos | Secondary Amines | Excellent for sterically hindered 2° amines; prevents |

| XantPhos | Amides / Carbamates | Large bite angle facilitates reductive elimination of difficult N-nucleophiles. |

| BINAP | General Purpose | Often fails for this specific substrate due to lack of steric bulk compared to biaryls. |

Experimental Protocols

Protocol A: The "Gold Standard" (Anilines & Primary Amines)

Target: High yield coupling of electron-neutral/poor anilines.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Amine: Aniline derivative (1.2 equiv)

-

Catalyst:

(2 mol% Pd) or BrettPhos Pd G3 precatalyst (2 mol%) -

Ligand: BrettPhos (4-6 mol% if using

) -

Base:

(2.0 equiv) — Crucial: Avoids degradation of the -

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under active

flow, charge a reaction vial with-

Note: If using BrettPhos Pd G3, skip the pre-heating step.

-

-

Addition: Add this compound (227 mg, 1.0 mmol), the amine (1.2 mmol), and

(651 mg, 2.0 mmol). -

Reaction: Seal the vial with a PTFE-lined cap. Heat to

for 4–12 hours. -

Monitoring: Monitor via LC-MS. Look for the disappearance of the bromide (m/z ~227/229) and formation of the product.

-

Caution: If hydrodehalogenation (m/z 148) is observed, lower temp to

and increase concentration.

-

-

Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts. Concentrate and purify via flash chromatography (Hex/EtOAc).

Protocol B: Coupling Secondary Amines (The RuPhos Method)

Target: Cyclic amines, acyclic secondary amines.

Reagents:

-

Catalyst: RuPhos Pd G3 (2-4 mol%)

-

Base: NaOtBu (1.5 equiv) — Note: Strong base is permissible here if the amine is bulky, as

is sterically disfavored. -

Solvent: Toluene or THF.

-

Temp:

.[1]

Methodology:

-

Charge vial with RuPhos Pd G3, Substrate, and Amine.

-

Add solvent and NaOtBu.

-

Stir at

. RuPhos is exceptionally active; conversion is often complete within 2 hours.

Troubleshooting & Optimization Logic

The following diagram illustrates the competitive pathways and how to steer the reaction toward the desired C-N coupling.

Figure 2: Mechanistic pathway and corrective interventions for side reactions.

Optimization Table: Common Issues

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to BrettPhos or tBuBrettPhos . Increase catalyst loading to 5 mol%. |

| Hydrodehalogenation | Ensure solvent is anhydrous. Switch base from NaOtBu to | |

| Bis-amination | Over-reaction | Use slight excess of substrate (1.1 equiv) vs amine. |

| Starting Material Intact | Failed Oxidative Addition | Unlikely with this substrate. Check catalyst quality (Pd(0) is air sensitive). |

References

-

BenchChem. Application Notes and Protocols: Palladium Catalyst Selection for 4-Bromo-2,6-bis(trifluoromethyl)pyridine Coupling Reactions. (2025).[2][3][4] Link

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[5][6]Link

-

Surry, D. S., & Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science (2011). Link

-

Lundgren, R. J., & Stradiotto, M. Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. (Related heteroaryl protocols). Link

-

Sigma-Aldrich. Buchwald Ligands User Guide.Link

Disclaimer: This protocol involves the handling of halogenated heterocycles and palladium catalysts.[2][4][5][7][8][9][10][11] Standard PPE and fume hood usage are mandatory. The this compound substrate may be skin-sensitizing.

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

Application Note: High-Performance Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-(trifluoromethyl)pyridazine

Executive Summary & Strategic Rationale

The scaffold 3-Bromo-5-(trifluoromethyl)pyridazine represents a "privileged structure" in modern medicinal chemistry. The pyridazine core (1,2-diazine) offers a higher polar surface area (PSA) and distinct hydrogen-bonding vectors compared to pyridine analogs, while the trifluoromethyl (-CF3) group at the 5-position enhances metabolic stability (blocking CYP450 oxidation) and lipophilicity.

However, this substrate presents specific synthetic challenges:

-

Electronic Deficiency: The cumulative electron-withdrawing effect of the 1,2-diazine core and the -CF3 group makes the C-Br bond highly activated for oxidative addition, but prone to competitive nucleophilic aromatic substitution (

). -

Catalyst Poisoning: The contiguous nitrogen atoms (N1, N2) are potent

-donors capable of displacing phosphine ligands, leading to the formation of inactive palladium-bis(diazine) complexes.

This guide provides field-proven protocols to overcome these barriers, utilizing sterically demanding ligands and precatalyst architectures to ensure high turnover numbers (TON).

Mechanistic Insight: The "Electron-Deficient Trap"

To successfully couple this substrate, one must understand why standard conditions (e.g.,

-

Oxidative Addition (Fast): The electron-poor nature of the ring makes the oxidative addition of the C-Br bond to

rapid. -

Transmetalation/Reductive Elimination (Slow): The resulting

complex is highly electrophilic. Without bulky, electron-rich ligands, the complex is susceptible to:-

Hydrodehalogenation: Abstraction of hydride from the solvent (especially alcohols).

-

Ligand Exchange: The pyridazine nitrogen displaces the phosphine, sequestering the metal in an off-cycle resting state.

-

The Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Type).

-

XPhos / RuPhos: Provide steric bulk to prevent N-coordination.

-

BrettPhos: Optimized for C-N coupling with primary amines.

Visualization: The Catalytic Cycle & Failure Modes

Figure 1: Catalytic cycle highlighting the critical "Trap" state caused by pyridazine nitrogen coordination.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol is optimized for coupling aryl and heteroaryl boronic acids.[1] The use of Pd(dppf)Cl2 is the robust "Tier 1" choice, but for sterically hindered partners, XPhos Pd G4 is required.

Reagents & Materials

| Component | Specification | Role |

| Substrate | This compound (1.0 equiv) | Electrophile |

| Boronic Acid | Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv) | Nucleophile |

| Catalyst A (Standard) | Robust, bidentate ligand prevents chelation. | |

| Catalyst B (High Activity) | XPhos Pd G4 (2-3 mol%) | For hindered/unreactive substrates. |

| Base | Solubility in dioxane is superior to | |

| Solvent System | 1,4-Dioxane / Water (4:1 ratio) | High polarity required for transmetalation. |

Step-by-Step Methodology

-

Preparation: In a reaction vial equipped with a magnetic stir bar, charge the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Base (

, 3.0 equiv). -

Inerting: Cap the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Catalyst Addition:

-

Option A: Add solid

quickly under a counter-flow of inert gas. -

Option B: If using XPhos Pd G4, add as a solid or a stock solution in THF.

-

-

Solvent Addition: Add the degassed Dioxane/Water (4:1) mixture via syringe. Concentration should be 0.1 M to 0.2 M with respect to the substrate.

-

Reaction: Heat the block to 90°C . Stir vigorously (800 rpm).

-

Note: Pyridazines can be thermally sensitive; do not exceed 110°C.

-

-

Monitoring: Check by LC-MS at 2 hours. The electron-deficient nature usually drives conversion to completion within 4-6 hours.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water (

) and brine ( -

Purification: Flash chromatography. Warning: Pyridazines are polar; use a gradient up to 10% MeOH/DCM if necessary, or 100% EtOAc.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Coupling amines to this scaffold is highly valuable for kinase inhibitor synthesis. Standard Pd sources often fail here due to the basicity of the amine and the substrate nitrogens. Precatalysts (G3/G4) are essential to generate the active

Reagents & Materials

| Component | Specification | Role |

| Substrate | This compound (1.0 equiv) | Electrophile |

| Amine | Primary or Secondary Amine (1.2 equiv) | Nucleophile |

| Catalyst | BrettPhos Pd G4 (Primary amines) RuPhos Pd G4 (Secondary amines) | Specific ligand architecture for C-N bond forming. |

| Base | Strong base required. Use LHMDS for base-sensitive groups.[2] | |

| Solvent | Toluene or t-Amyl Alcohol | Anhydrous, degassed. |

Step-by-Step Methodology

-

Glovebox/Schlenk: These reactions are sensitive to

and moisture. Ideally, set up in a glovebox or use strict Schlenk technique. -

Charging: Combine Substrate , Amine , Base , and Catalyst (2-5 mol%) in the vial.

-

Solvent: Add anhydrous Toluene (0.1 M).

-

Reaction: Seal and heat to 80°C - 100°C .

-

Critical: If using

, conversion is often fast (< 2 hours). Prolonged heating can lead to decomposition of the pyridazine ring.

-

-

Quench: Cool to RT. Filter through a pad of Celite eluting with EtOAc to remove palladium black and salts.

-

Purification: Concentrate and purify via reverse-phase prep-HPLC (Acidic modifier: Formic acid) or silica chromatography.

Troubleshooting & Optimization Logic

When the reaction fails, use this decision matrix to optimize.

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by N-N. | Switch to XPhos or BrettPhos . Increase temp to 100°C. |

| Hydrodehalogenation (Product is H-analog) | Hydride abstraction from solvent.[3] | Switch solvent from Alcohol/Dioxane to Toluene . Ensure anhydrous conditions. |

| Homocoupling (Biaryl formation) | Disproportionation or Oxygen leak. | Re-degas solvents rigorously. Reduce catalyst loading. |

| Black Precipitate immediately | Catalyst decomposition ("Pd Black"). | Ligand is not stabilizing Pd(0). Add 10% extra free ligand (e.g., add free XPhos to XPhos Pd G4). |

Workflow: Ligand Selection Strategy

Figure 2: Decision tree for selecting the optimal ligand/catalyst system based on coupling partner.

Safety & Handling

-

Fluorinated Intermediates: While the -CF3 group is stable, thermal decomposition of pyridazines at high temperatures (>150°C) can release HF or toxic nitrous fumes (

). Perform all reactions in a fume hood. -

Base Sensitivity: The this compound core is electron-deficient enough to undergo

with hydroxide ions. Avoid using

References

-

Mechanistic Studies on Pyridazine Coupling: Maes, B. U. W., et al. "Palladium-Catalyzed Cross-Coupling Reactions on Pyridazine Moieties." ResearchGate.[4]

-

Buchwald-Hartwig Ligand Selection Guide: Sigma-Aldrich. "Buchwald-Hartwig Cross-Coupling Reaction User Guide."

-

Suzuki Coupling of Electron-Deficient Heterocycles: Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature."

-

Properties of 3-Bromo-5-(trifluoromethyl)pyridine (Analogous Reactivity): BenchChem. "Application Notes: Reactivity of Halogenated Trifluoromethyl Pyridines."

-

General Palladium Catalysis Protocols: National Institutes of Health (NIH). "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines."

Sources

Troubleshooting & Optimization

Preventing hydrolysis of trifluoromethyl group in pyridazine derivatives

Topic: Preventing Hydrolysis of Trifluoromethyl (

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Issue:

While the trifluoromethyl group (

The Cause:

The pyridazine ring possesses two nitrogen atoms that exert a strong inductive electron-withdrawing effect (-I). This effect depletes electron density from the ring carbons, rendering the attached

The Solution: Preservation requires a shift from "standard" aqueous-basic protocols to anhydrous, non-nucleophilic systems.

Diagnostic: Mechanism of Failure

Before troubleshooting, confirm if your impurity profile matches the hydrolysis pathway. If you observe a mass shift of -22 Da (loss of

Mechanism: Base-Promoted Hydrolysis of Pyridazine-CF3

The following diagram illustrates the "Death Spiral" of the

Troubleshooting Guide: Synthetic Protocols

Scenario A: The Suzuki-Miyaura Cross-Coupling

Problem: Standard conditions (

Root Cause: The combination of high temperature, water, and carbonate creates a sufficient concentration of

Optimized Protocol (The "Anhydrous Shift"): Switch to a system that uses a mild, non-hygroscopic base and strictly anhydrous solvents.

| Variable | Standard (AVOID) | Recommended (SAFE) | Rationale |

| Base | Phosphate is less nucleophilic than hydroxide; CsF promotes transmetallation without high alkalinity. | ||

| Solvent | Dioxane/Water, DMF/Water | Anhydrous Toluene or 1,4-Dioxane | Eliminates the source of hydrolytic oxygen. |

| Additive | None | Molecular Sieves (4Å) | Scavenges trace water generated during the reaction. |

| Temp | Hydrolysis rates drop significantly below |

Step-by-Step Protocol: Anhydrous Suzuki for Labile CF3

-

Dry Down: Azeotrope your pyridazine halide substrate with toluene (

) to remove trace moisture. -

Charge: In a glovebox or under Ar flow, add:

-

Pyridazine-Cl/Br (1.0 equiv)

-

Boronic Acid (1.2 equiv)

- (3.0 equiv, anhydrous, finely mortar-ground)

- (0.05 equiv)

-

-

Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration).

-

Reaction: Seal vessel. Heat to

for 4-12 hours. -

Workup: Cool to RT. Filter through Celite (remove salts). Concentrate. Do not perform an aqueous wash with basic brine.

Scenario B: Nucleophilic Aromatic Substitution ( )

Problem: Attempting to displace a chloride on the pyridazine ring using an amine, but the

Decision Logic:

Frequently Asked Questions (FAQs)

Q1: Can I use HCl to remove a Boc group on a

-